molecular formula C10H6N2O4 B11886879 8-Nitroquinoline-5-carboxylic acid

8-Nitroquinoline-5-carboxylic acid

Cat. No.: B11886879
M. Wt: 218.17 g/mol
InChI Key: UUEGQMBBRCJYBI-UHFFFAOYSA-N
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Description

8-Nitroquinoline-5-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a nitro group at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoline-5-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the nitration of 2-methylquinoline, followed by the separation of isomeric nitroquinolines. The methyl group is then oxidized through bromination and hydrolysis in aqueous sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Nitroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-nitroquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline-5-carboxylic acid
  • 8-Aminoquinoline-5-carboxylic acid
  • 5,7-Dibromo-8-hydroxyquinoline

Comparison: 8-Nitroquinoline-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Biological Activity

8-Nitroquinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6N2O4C_10H_6N_2O_4, with a molecular weight of approximately 218.17 g/mol. The compound features a quinoline ring structure, characterized by a fused benzene and pyridine ring, along with nitro and carboxylic acid functional groups that contribute to its biological activity and chemical reactivity .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.
  • Nitro Group Reduction : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, contributing to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's activity against Staphylococcus aureus was particularly pronounced, suggesting potential for development as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound demonstrated significant growth inhibition in human cancer cell lines. The IC50 value was found to be in the low micromolar range, indicating potent anticancer activity .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been explored for other therapeutic potentials:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.
  • Metal Chelation : Similar to other quinoline derivatives, it may act as a metal chelator, which is beneficial in treating metal overload conditions .

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

8-nitroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-8(12(15)16)9-6(7)2-1-5-11-9/h1-5H,(H,13,14)

InChI Key

UUEGQMBBRCJYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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